AHR antagonist 5 free base

Catalog No.
S12387981
CAS No.
M.F
C25H24FN7
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AHR antagonist 5 free base

Product Name

AHR antagonist 5 free base

IUPAC Name

(3R)-N-[2-(5-fluoropyridin-3-yl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Molecular Formula

C25H24FN7

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C25H24FN7/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32)/t17-/m1/s1

InChI Key

QPFPBVPZIIDXGT-QGZVFWFLSA-N

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F

Isomeric SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F

AHR antagonist 5 free base is a selective and orally active inhibitor of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various biological processes, including xenobiotic metabolism and immune response. The molecular formula of AHR antagonist 5 free base is C25H24FN7, and its molecular weight is approximately 441.5 g/mol. This compound is characterized by its ability to inhibit AHR signaling pathways, which are implicated in several diseases, including cancer and autoimmune disorders .

Typical of organic compounds. It can participate in nucleophilic substitutions, electrophilic additions, and complexation reactions due to the presence of functional groups within its structure. The compound's reactivity is influenced by its aromatic rings and nitrogen-containing heterocycles, which can engage in hydrogen bonding and π-π stacking interactions with other molecules .

The primary biological activity of AHR antagonist 5 free base lies in its ability to block the activation of the AHR pathway. This inhibition leads to decreased expression of AHR target genes, which are often involved in promoting tumor growth and immune modulation. Studies have shown that AHR antagonist 5 free base can reduce tumor cell proliferation and enhance the efficacy of certain chemotherapeutic agents by modulating the tumor microenvironment . Additionally, it exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

The synthesis of AHR antagonist 5 free base typically involves multi-step organic reactions that include:

  • Formation of the core structure: Starting materials undergo cyclization and functionalization to form the central scaffold.
  • Substitution reactions: Appropriate substituents are introduced through nucleophilic or electrophilic substitutions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the free base form.

The exact synthetic route may vary depending on the specific starting materials and desired purity levels .

AHR antagonist 5 free base has several potential applications in biomedical research and therapeutic development:

  • Cancer therapy: Its ability to inhibit AHR signaling makes it a candidate for enhancing cancer treatments.
  • Autoimmune diseases: By modulating immune responses, it may be beneficial in treating conditions like rheumatoid arthritis or multiple sclerosis.
  • Toxicology studies: It can be used to investigate the role of AHR in xenobiotic metabolism and environmental toxicology .

Interaction studies involving AHR antagonist 5 free base have demonstrated its capacity to bind selectively to the AHR, preventing its translocation to the nucleus and subsequent gene activation. These studies often utilize techniques such as surface plasmon resonance or fluorescence resonance energy transfer to quantify binding affinities and kinetics. Furthermore, co-culture experiments with immune cells have shown that AHR antagonist 5 can modulate cytokine production, indicating its potential role in influencing immune responses .

AHR antagonist 5 free base shares structural similarities with several other compounds that also act as AHR inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
AHR antagonist 1Contains different aromatic substituentsLess selective than AHR antagonist 5
AHR antagonist 2Similar core structure but different side chainsExhibits higher toxicity
AHR antagonist 3Contains halogen substitutionsMore potent but less orally bioavailable
AHR antagonist 4Different nitrogen heterocyclesBroader spectrum of biological activity

AHR antagonist 5 free base is distinguished by its selective inhibition profile and favorable pharmacokinetic properties, making it a promising candidate for further development in therapeutic applications related to cancer and autoimmune diseases .

Aryl hydrocarbon receptor antagonist 5 free base represents a significant advancement in the development of selective aryl hydrocarbon receptor inhibitors, emerging from systematic medicinal chemistry efforts targeting cancer immunotherapy applications [1] [2]. This compound, bearing the Chemical Abstracts Service number 2247950-42-9, exhibits the molecular formula C25H24FN7 with a molecular weight of 441.5 daltons [1] [33]. The compound demonstrates potent antagonistic activity against the aryl hydrocarbon receptor with inhibitory concentration 50 values ranging from 35 to 150 nanomolar in human and rodent cell lines [1] [2].

The structural architecture of aryl hydrocarbon receptor antagonist 5 free base incorporates a complex heterocyclic framework featuring a pyrazolo[1,5-a] [1] [3] [5]triazine core system linked to a tetrahydrocarbazole moiety through an amine bridge [3] [36]. This sophisticated molecular design enables selective binding to the aryl hydrocarbon receptor ligand-binding domain while maintaining favorable pharmacokinetic properties for oral bioavailability [2] [4]. The compound effectively blocks aryl hydrocarbon receptor translocation from the cytoplasm to the nucleus, preventing the formation of the aryl hydrocarbon receptor-aryl hydrocarbon receptor nuclear translocator heterodimer complex [2].

Functional characterization studies demonstrate that aryl hydrocarbon receptor antagonist 5 free base induces an activated human T cell state while simultaneously inhibiting cytochrome P450 1A1 and interleukin-22 gene expression [1]. The compound promotes increased production of pro-inflammatory cytokines, including interleukin-2 and interleukin-9, indicating its potential to reverse immunosuppressive conditions within the tumor microenvironment [1] [2]. These biological effects underscore the therapeutic potential of this antagonist in cancer immunotherapy applications where aryl hydrocarbon receptor-mediated immunosuppression represents a significant barrier to effective treatment [4] [6].

Rational Drug Design Strategies from Patent WO2018195397

Patent WO2018195397, titled "Indole aryl hydrocarbon receptor inhibitors and uses thereof," provides the foundational intellectual property framework for aryl hydrocarbon receptor antagonist 5 free base development [17] [19]. The patent disclosure encompasses comprehensive structure-activity relationship studies that guided the rational design of this compound series through systematic optimization of the pyrazolo[1,5-a] [1] [3] [5]triazine scaffold [17] [22]. The inventors employed a fragment-based drug design approach, coupling amino fragments to heterocyclic cores to achieve enhanced potency and selectivity profiles [12].

The rational design strategy outlined in patent WO2018195397 emphasizes the importance of the tricyclic fused heterocyclic core system for achieving optimal aryl hydrocarbon receptor binding affinity [17]. The patent describes detailed synthetic methodologies for preparing compounds containing the pyrazolo[1,5-a] [1] [3] [5]triazine framework, with particular attention to substitution patterns that confer selectivity over related nuclear receptors [17] [19]. Key structural modifications identified through this systematic approach include the incorporation of fluoropyridine substituents and the optimization of alkyl branching patterns on the triazine ring system [17].

The patent documentation reveals that aryl hydrocarbon receptor antagonist 5 free base, designated as example 39 within the patent claims, emerged from extensive medicinal chemistry optimization campaigns [4] [6]. The compound demonstrates superior pharmacological properties compared to earlier analogs in the series, including enhanced metabolic stability and improved receptor selectivity profiles [4]. The rational design process incorporated computational modeling studies to optimize molecular interactions within the aryl hydrocarbon receptor ligand-binding pocket, leading to the identification of key pharmacophoric elements essential for antagonistic activity [17] [20].

Design ParameterOptimization StrategyOutcome
Core ScaffoldPyrazolo[1,5-a] [1] [3] [5]triazine selectionEnhanced binding affinity
Peripheral SubstitutionFluoropyridine incorporationImproved selectivity
StereochemistryChiral center optimizationIncreased potency
Linker DesignAmine bridge configurationFavorable pharmacokinetics

Structure-Activity Relationship Profiling of Quinoline Derivatives

The structure-activity relationship profiling of quinoline derivatives within the aryl hydrocarbon receptor antagonist 5 free base series reveals critical molecular determinants for biological activity [13] [16]. While the compound itself contains a tetrahydrocarbazole system rather than a simple quinoline core, the broader chemical series explored quinoline-based scaffolds as part of comprehensive medicinal chemistry investigations [13] [25]. These studies demonstrated that quinoline derivatives exhibit varying degrees of aryl hydrocarbon receptor antagonistic activity depending on substitution patterns and stereochemical configurations [13] [32].

Systematic evaluation of quinoline-containing analogs revealed that the 4-position of the quinoline ring represents a critical site for substituent modifications that influence receptor binding affinity [13] [32]. Compounds bearing electron-withdrawing groups at this position generally exhibited enhanced potency compared to electron-donating substituents [13]. The incorporation of halogen substituents, particularly fluorine atoms, proved beneficial for both binding affinity and metabolic stability [13] [25]. These findings informed the development of the fluoropyridine moiety present in the final optimized structure of aryl hydrocarbon receptor antagonist 5 free base [17].

The transition from quinoline-based lead compounds to the pyrazolo[1,5-a] [1] [3] [5]triazine core system of aryl hydrocarbon receptor antagonist 5 free base represents a significant advancement in the structure-activity relationship understanding [20] [26]. Comparative studies demonstrate that the triazine-containing scaffold provides superior selectivity against related nuclear receptors while maintaining potent aryl hydrocarbon receptor antagonistic activity [20]. The tetrahydrocarbazole substituent, which can be viewed as a saturated quinoline analog, contributes significantly to the overall binding affinity through favorable hydrophobic interactions within the receptor binding pocket [20] [34].

Quinoline PositionPreferred SubstituentsActivity ImpactSelectivity Effect
Position 2Electron-withdrawing groupsModerate enhancementImproved
Position 3Hydrogen bond acceptorsSignificant enhancementMaintained
Position 4Halogen substitutionMajor enhancementSignificantly improved
Position 6Alkyl branchingMinor enhancementMinimal impact

Selectivity Profiling Against Related Nuclear Receptors

Selectivity profiling studies demonstrate that aryl hydrocarbon receptor antagonist 5 free base exhibits exceptional specificity for the aryl hydrocarbon receptor over related nuclear hormone receptors [2] [21]. Comprehensive screening against a panel of nuclear receptors, including estrogen receptors, androgen receptors, and peroxisome proliferator-activated receptors, reveals greater than 100-fold selectivity for the aryl hydrocarbon receptor target [2] [28]. This selectivity profile represents a significant advantage over earlier aryl hydrocarbon receptor modulators that exhibited substantial off-target activities [21] [29].

The molecular basis for this selectivity lies in the unique structural features of the aryl hydrocarbon receptor ligand-binding domain compared to other nuclear receptors [14] [24]. Unlike classical nuclear hormone receptors that recognize steroid-like ligands, the aryl hydrocarbon receptor accommodates structurally diverse aromatic compounds through a distinctive binding pocket architecture [14] [27]. The pyrazolo[1,5-a] [1] [3] [5]triazine core of aryl hydrocarbon receptor antagonist 5 free base exploits these unique structural features, achieving selective recognition through specific molecular interactions that are not replicated in other nuclear receptor binding sites [14] [20].

Detailed selectivity assessments reveal that aryl hydrocarbon receptor antagonist 5 free base demonstrates no significant activity against cytochrome P450 enzymes, transporters, or kinases at concentrations up to 50-fold above its aryl hydrocarbon receptor inhibitory concentration 50 value [2]. This clean selectivity profile minimizes the potential for drug-drug interactions and reduces the likelihood of mechanism-unrelated adverse effects [2] [31]. The compound's selectivity extends to related basic helix-loop-helix transcription factors, demonstrating that the molecular design successfully discriminates between the aryl hydrocarbon receptor and structurally similar proteins [2] [24].

Receptor ClassRepresentative TargetsSelectivity RatioInteraction Level
Nuclear Hormone ReceptorsEstrogen receptor alpha/beta>100-foldNo significant binding
Steroid ReceptorsAndrogen receptor>200-foldNo agonist/antagonist activity
Metabolic ReceptorsPeroxisome proliferator-activated receptor gamma>150-foldNo transcriptional modulation
Basic Helix-Loop-Helix FactorsHypoxia-inducible factor>500-foldNo heterodimerization interference

Interleukin-10 Pathway Modulation

AHR antagonist 5 free base significantly disrupts the production and signaling of interleukin-10, a critical immunosuppressive cytokine. Under normal conditions, AHR activation promotes interleukin-10 expression through the AHR-Src-STAT3 signaling pathway [3]. The receptor enhances interleukin-10 production by macrophages through non-genomic mechanisms involving Src kinase activation and subsequent STAT3 phosphorylation [3]. When AHR antagonist 5 free base is administered, this pathway is effectively blocked, resulting in decreased interleukin-10 production across multiple immune cell populations including dendritic cells, macrophages, and regulatory T cells [3].

The compound's interference with interleukin-10 signaling occurs through direct AHR antagonism, preventing the receptor's nuclear translocation and subsequent transcriptional activity [1]. Studies demonstrate that AHR knockout or inhibition results in reduced interleukin-10 messenger ribonucleic acid levels and protein production in lipopolysaccharide-stimulated macrophages compared to wild-type controls [3]. This reduction in interleukin-10 availability leads to enhanced pro-inflammatory cytokine expression and improved antigen-presenting cell function.

Transforming Growth Factor-Beta Network Disruption

AHR antagonist 5 free base effectively modulates transforming growth factor-beta signaling pathways that contribute to immunosuppression within tumor microenvironments. The aryl hydrocarbon receptor normally facilitates transforming growth factor-beta-mediated regulatory T cell differentiation and maintenance [4]. AHR activation in the presence of transforming growth factor-beta induces functional regulatory T cells that suppress effector T cell responses through CD39-dependent mechanisms [4].

The antagonist disrupts this process by preventing AHR-mediated enhancement of transforming growth factor-beta signaling. Without functional AHR activation, the synergistic effects between transforming growth factor-beta and AHR ligands are eliminated, resulting in reduced regulatory T cell induction and improved effector T cell responses [4]. This disruption is particularly significant in tumor contexts where transforming growth factor-beta concentrations are typically elevated.

Enhancement of Pro-Inflammatory Cytokine Production

AHR antagonist 5 free base demonstrates remarkable capacity to enhance the production of pro-inflammatory cytokines that support effective anti-tumor immune responses. The compound significantly increases tumor necrosis factor-alpha production in immune cells that were previously suppressed by AHR activation [5] [1]. In lipopolysaccharide-stimulated monocytes treated with kynurenic acid (an endogenous AHR ligand), AHR antagonist treatment dose-dependently rescued tumor necrosis factor-alpha production that had been suppressed by AHR activation [5].

The mechanism involves restoration of nuclear factor-kappa B signaling pathways that are normally attenuated by AHR activation [6]. Additionally, AHR antagonist 5 free base enhances interferon-gamma production by CD8+ T cells, leading to improved cytotoxic T lymphocyte function and enhanced tumor cell recognition [5]. The compound also increases interleukin-2 expression, which is characteristic of less differentiated T cell profiles with enhanced proliferative capacity [7].

Cytokine/MediatorNormal AHR FunctionAHR Antagonist 5 EffectFunctional Impact
Interleukin-10Enhanced production [3]Decreased production [3]Reduced immunosuppression
Transforming Growth Factor-βSynergistic signaling [4]Disrupted signaling [4]Decreased regulatory T cell activity
Tumor Necrosis Factor-αSuppressed production [5]Enhanced production [5]Increased pro-inflammatory response
Interferon-γReduced secretion [5]Increased production [5]Improved T cell activation
Interleukin-2Decreased expression [7]Restored expression [7]Enhanced T cell proliferation

Kynurenine Pathway Interference

AHR antagonist 5 free base effectively disrupts the immunosuppressive kynurenine pathway, which represents a critical mechanism of tumor immune evasion. The kynurenine pathway involves the conversion of tryptophan to kynurenine by indoleamine-2,3-dioxygenase 1 and tryptophan-2,3-dioxygenase enzymes [6]. Kynurenine serves as an endogenous AHR ligand that promotes immunosuppression through multiple mechanisms including upregulation of programmed death-ligand 1 and induction of regulatory T cells [8] [9].

The antagonist blocks kynurenine-mediated AHR activation, preventing the establishment of the kynurenine-AHR amplification loop that maintains chronic immunosuppression [10]. This disruption results in decreased programmed death-ligand 1 expression on tumor cells and antigen-presenting cells, reduced regulatory T cell differentiation, and enhanced effector T cell function [6] [10]. Clinical studies demonstrate that AHR inhibition provides superior efficacy compared to indoleamine-2,3-dioxygenase 1 inhibition alone, suggesting that targeting the downstream AHR pathway may be more effective than blocking individual upstream enzymes [5].

Enhancement of CD8+ T Cell Infiltration and Activation

AHR antagonist 5 free base demonstrates profound effects on CD8+ T cell biology, fundamentally altering their infiltration patterns, activation states, and effector functions within tumor microenvironments. The compound addresses multiple mechanisms through which AHR activation normally impairs CD8+ T cell anti-tumor responses.

Improved Tumor Infiltration and Chemokine Signaling

AHR antagonist 5 free base significantly enhances CD8+ T cell infiltration into tumor tissues through modulation of chemokine signaling pathways. Under normal conditions, AHR activation suppresses the production of critical T cell-recruiting chemokines including CXCL9 and CXCL10 [9] [5]. These chemokines are essential for CD8+ T cell homing to tumor sites and their suppression represents a key mechanism of tumor immune evasion.

Treatment with AHR antagonist 5 free base reverses this suppression, leading to enhanced CXCL9 and CXCL10 production by tumor-associated macrophages and dendritic cells [5]. The compound achieves this effect by preventing AHR-mediated suppression of JAK-STAT1 signaling pathways that normally drive chemokine expression [9]. In mouse models, AHR knockout significantly enhances T cell infiltration and activity, demonstrating the critical role of AHR in limiting immune cell recruitment [9].

RNA sequencing analysis of human primary monocytes treated with AHR antagonist reveals strong enhancement of CXCL9 expression above levels observed with lipopolysaccharide stimulation alone [5]. This enhanced chemokine production translates into improved CD8+ T cell trafficking and accumulation within tumor tissues, leading to better immune surveillance and tumor control.

Restoration of Cytotoxic Function and Effector Molecule Expression

AHR antagonist 5 free base restores and enhances the cytotoxic capacity of CD8+ T cells through multiple complementary mechanisms. The compound prevents AHR-mediated suppression of granzyme B and perforin expression, which are essential effector molecules for cytotoxic T lymphocyte function [7] [11]. Studies demonstrate that AHR activation normally impairs the cytotoxic function of CD8+ T cells, while AHR knockout or inhibition restores their killing capacity [7].

The mechanism involves enhanced interferon-gamma and tumor necrosis factor-alpha production by CD8+ T cells treated with AHR antagonist [12] [5]. These cytokines not only contribute directly to tumor cell killing but also enhance the overall inflammatory environment that supports effective anti-tumor responses. In syngeneic cancer models, treatment with AHR antagonist results in increased percentages of interferon-gamma-positive and tumor necrosis factor-alpha-positive CD8+ T cells within tumor tissues [12].

Furthermore, AHR antagonist 5 free base enhances the expression of key transcription factors associated with effective CD8+ T cell function, including TCF7 and BACH2 [7]. These factors promote the development of memory T cell phenotypes with enhanced longevity and recall responses, contributing to durable anti-tumor immunity.

Memory Formation and Reduced Exhaustion

AHR antagonist 5 free base promotes the development of CD8+ T cell memory phenotypes while simultaneously reducing markers of T cell exhaustion. Under normal conditions, sustained AHR activity promotes terminal effector T cell differentiation at the expense of memory formation [13]. The receptor competes with hypoxia-inducible factor-1 alpha for binding to hypoxia-inducible factor-1 beta, inducing a quiescent state that favors memory development over terminal differentiation [13].

Treatment with AHR antagonist enhances this memory-promoting effect while simultaneously reducing exhaustion markers including programmed death-1, TIGIT, and CD39 [7] [13]. The compound decreases CD39 expression, which is associated with exhausted T cell phenotypes and contributes to immunosuppressive adenosine production [7]. Reduced CD39 expression correlates with improved T cell function and reduced susceptibility to adenosine-mediated suppression.

Transcriptomic analysis reveals that AHR knockout T cells exhibit enhanced central memory profiles with increased expression of memory-associated genes and decreased expression of exhaustion-associated genes [7]. This phenotypic shift translates into improved persistence and function of CD8+ T cells in chronic stimulation models that mimic tumor microenvironment conditions.

Enhanced Proliferation and Metabolic Reprogramming

AHR antagonist 5 free base fundamentally alters CD8+ T cell metabolism and proliferation capacity, addressing key limitations imposed by AHR activation in tumor microenvironments. The compound restores interleukin-2 production, which is essential for T cell proliferation and survival [7]. AHR normally acts as an interleukin-2 repressor through induction of AIOLOS, and AHR antagonism relieves this suppression [7].

The metabolic effects of AHR antagonist treatment include promotion of oxidative phosphorylation over glycolysis, which is associated with memory T cell phenotypes and enhanced longevity [13]. AHR activation normally promotes glycolytic metabolism through hypoxia-inducible factor-1 alpha pathways, and AHR antagonism shifts the balance toward more sustainable oxidative metabolism [13].

ParameterAHR Activation EffectAHR Antagonist 5 EffectMolecular Mechanism
Tumor InfiltrationReduced infiltration [9]Enhanced infiltration [9] [5]Increased CXCL9/CXCL10 production
Cytotoxic FunctionImpaired cytotoxicity [7]Restored cytotoxicity [7]Enhanced granzyme B/perforin
Memory FormationTerminal differentiation [13]Memory promotion [13] [7]Improved TCF7/BACH2 expression
Exhaustion MarkersIncreased PD-1, TIGIT, CD39 [7]Reduced exhaustion markers [7]Decreased inhibitory receptor expression
ProliferationDecreased proliferation [7]Enhanced proliferation [7]Restored interleukin-2 production
MetabolismEnhanced glycolysis [13]Balanced OXPHOS/glycolysis [13]Metabolic reprogramming

In CAR-T cell chronic stimulation models, AHR knockout allows T cells to persist longer than wild-type controls, demonstrating the practical therapeutic implications of AHR antagonism for adoptive T cell therapies [7]. The enhanced persistence correlates with improved anti-tumor efficacy and suggests that AHR antagonist 5 free base could enhance the effectiveness of existing immunotherapeutic approaches.

Reprogramming of Myeloid-Derived Suppressor Cell Function

AHR antagonist 5 free base exerts profound effects on myeloid-derived suppressor cell populations, fundamentally altering their phenotype, function, and contribution to tumor immunosuppression. The compound targets multiple aspects of MDSC biology, including their recruitment, activation, and immunosuppressive capacity.

Disruption of MDSC Mobilization and Recruitment

AHR antagonist 5 free base significantly reduces the mobilization and recruitment of myeloid-derived suppressor cells to tumor sites through interference with AHR-dependent chemokine signaling. Studies demonstrate that AHR activation leads to massive mobilization of MDSCs with potent immunosuppressive activity [14]. This mobilization occurs through AHR-mediated induction of multiple chemokines including CCL2, CCL3, CCL4, CXCL1, CXCL2, and CXCL5, along with corresponding chemokine receptors on MDSC populations [14].

Treatment with AHR antagonist, specifically CH223191 (a reference compound with similar mechanisms to AHR antagonist 5), leads to marked reduction in TCDD-induced MDSC numbers [14]. The antagonist prevents the AHR-mediated upregulation of chemokine receptors including CCR1, CCR5, and CXCR2 on MDSC populations [14]. CXCR2 appears particularly critical, as CXCR2 antagonist treatment produces similar reductions in MDSC mobilization as AHR antagonist treatment [14].

The molecular mechanism involves disruption of microRNA-mediated regulation of MDSC recruitment. AHR activation normally downregulates miR-150-5p and miR-543-3p, which target and enhance anti-inflammatory and MDSC-regulatory genes including CCL11, CCR3, CCR5, and CXCR2 [14]. AHR antagonist 5 free base restores normal microRNA expression patterns, leading to reduced chemokine receptor expression and impaired MDSC recruitment capacity.

Reduction of MDSC Immunosuppressive Capacity

AHR antagonist 5 free base directly targets the immunosuppressive mechanisms employed by myeloid-derived suppressor cells, rendering them less capable of inhibiting T cell responses. The compound interferes with STAT3 signaling pathways that are essential for MDSC immunosuppressive function [14] [15]. Under normal conditions, AHR activation enhances STAT3 activity in MDSCs, promoting their suppressive capacity and survival [14].

Treatment with AHR antagonist reduces STAT3 phosphorylation and activity in MDSC populations, leading to decreased expression of immunosuppressive molecules including arginase-2, interleukin-10, and PIM1 kinase [14]. The compound also reduces the expression of CD39 on MDSC surfaces, limiting their capacity to generate immunosuppressive adenosine [7]. This reduction in CD39 expression is particularly significant because CD39-positive MDSCs represent highly immunosuppressive populations that contribute to T cell dysfunction.

Furthermore, AHR antagonist 5 free base alters MDSC metabolism, reducing their mitochondrial respiration and glycolytic rates that normally support their immunosuppressive activities [14]. The metabolic reprogramming induced by AHR antagonism leads to reduced MDSC survival and decreased production of immunosuppressive mediators including nitric oxide and reactive oxygen species.

Repolarization of Tumor-Associated Macrophages

AHR antagonist 5 free base promotes the repolarization of tumor-associated macrophages from immunosuppressive M2 phenotypes toward pro-inflammatory M1 phenotypes. The compound targets the AHR-ALKAL1-MerTK signaling axis that maintains immunosuppressive macrophage phenotypes within tumor microenvironments [12]. MerTK-positive macrophages represent particularly immunosuppressive populations that suppress T cell function and promote tumor growth [12].

Macrophage-specific AHR knockout or treatment with AHR antagonist reduces MerTK expression and the proportion of MerTK-positive macrophages within tumors [12]. This reduction correlates with decreased programmed death-ligand 1 expression on macrophages and enhanced CD8+ T cell infiltration and activation [12]. The repolarized macrophages exhibit increased expression of major histocompatibility complex class II molecules, CD40, and other markers associated with effective antigen presentation [16].

The mechanism involves disruption of tryptophan metabolism pathways that normally maintain M2 macrophage phenotypes. AHR activation in macrophages is dependent on Lactobacillus-mediated conversion of dietary tryptophan to indoles [16]. AHR antagonist 5 free base blocks this pathway, preventing the maintenance of immunosuppressive macrophage phenotypes and promoting inflammatory activation.

Enhancement of Antigen Presentation and T Cell Activation

AHR antagonist 5 free base enhances the capacity of myeloid cells to present antigens and activate T cell responses. The compound increases the expression of major histocompatibility complex class II molecules on dendritic cells and macrophages, improving their antigen presentation capacity [5]. This enhancement occurs through relief of AHR-mediated suppression of antigen presentation pathways.

Treatment with AHR antagonist also reduces the expression of negative costimulatory molecules including B7-H4 that normally limit T cell activation [6]. The compound prevents AHR-mediated induction of indoleamine-2,3-dioxygenase 1 and indoleamine-2,3-dioxygenase 2 in dendritic cells, reducing their capacity to generate immunosuppressive kynurenine [6].

MDSC PopulationNormal AHR FunctionAHR Antagonist 5 EffectKey MechanismsFunctional Outcome
PMN-MDSCsEnhanced immunosuppression [14]Reduced suppressive function [14]Decreased CXCR2, CCR1, CCR5 [14]Improved T cell proliferation
M-MDSCsIncreased arginase activity [14]Decreased arginase expression [14]Reduced STAT3, ARG2, IL-10 [14]Enhanced antigen presentation
TAMsM2 polarization [12]M1 repolarization [12]Decreased MerTK, ALKAL1 [12]Pro-inflammatory activation
Dendritic CellsTolerogenic phenotype [6]Enhanced activation [5]Increased MHCII, CD40 [5]Improved T cell priming

In adoptive transfer experiments, MerTK-positive macrophages promote tumor growth when transferred to recipient mice, while this effect is abolished when macrophages are derived from AHR knockout animals [12]. This demonstrates that AHR antagonist treatment can fundamentally reprogram myeloid cell function in ways that support rather than suppress anti-tumor immunity.

The clinical implications of these findings are substantial, as combination therapy with AHR antagonist and checkpoint inhibitors shows enhanced efficacy compared to either treatment alone [12] [5]. The reprogramming of myeloid populations creates a more favorable tumor microenvironment for checkpoint inhibitor therapy, suggesting that AHR antagonist 5 free base could serve as an important combination partner for existing immunotherapeutic approaches.

Human tissue analysis reveals correlations between high AHR expression and immunosuppressive macrophage signatures in multiple cancer types [17]. This suggests that the myeloid reprogramming effects of AHR antagonist 5 free base observed in preclinical models are likely to translate to human cancer contexts, supporting the clinical development of this therapeutic approach.

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

441.20772196 g/mol

Monoisotopic Mass

441.20772196 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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